Cc1ccnc(Cl)c1C(F)(F)F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

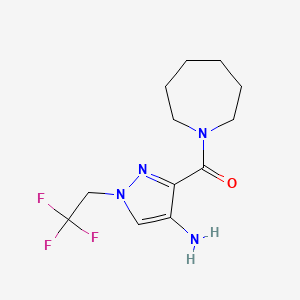

The compound “Cc1ccnc(Cl)c1C(F)(F)F” is also known as 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine . It has a molecular formula of C7H5ClF3N and a molecular weight of 195.57 g/mol . This compound is a versatile material used in scientific research and has numerous applications in fields like pharmaceuticals, agrochemicals, and materials science.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it . The InChI string for this compound is InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.57 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 159 . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds .

Applications De Recherche Scientifique

1. CRISPR-Cas Endonuclease Research

The compound Cc1ccnc(Cl)c1C(F)(F)F has potential implications in the realm of CRISPR-Cas endonuclease research. Specifically, it can be associated with the study of C2c1, a guide RNA-mediated type V-B CRISPR-Cas endonuclease. C2c1 is known for targeting and cleaving both strands of target DNA. The understanding of its structural and functional aspects can enhance its applicability as a genome editing tool (Yang, Gao, Rajashankar, & Patel, 2016).

2. Advances in Chemistry Education

This compound also finds relevance in the enhancement of chemical understanding and graphing skills in educational settings, particularly within honors case-based computerized chemistry laboratory environments. Such contexts emphasize scientific inquiry and comprehension of case studies, improving students' abilities to transfer knowledge between visual and textual representations (Dori & Sasson, 2008).

3. Targeting Neurological Diseases

The compound's properties could be relevant in studying the role of cation-chloride cotransporters (CCCs) in neurological diseases. CCCs, including NKCC1 and KCC2, play significant roles in maintaining ionic homeostasis in the nervous system. Understanding their mechanism can aid in developing therapeutic targets for multiple neurological diseases (Huang et al., 2019).

4. Countercurrent Separation in Natural Products

This compound is significant in the field of countercurrent separation of natural products. Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) are crucial for separating biological molecules from complex matrices. Understanding the CCC and CPC techniques can enhance applications in natural product chemistry and drug discovery (Pauli, Pro, & Friesen, 2008).

5. Molecular Dynamics Simulations

Cc1ccnc(Cl)c1C(F)(F)F may be involved in studies utilizing molecular dynamics simulations, particularly in exploring the mechanisms of molecular systems such as Ets1 Dimer–DNA complexes. The use of dynamic cross-correlation analysis in such simulations helps in understanding the intricate behaviors of atoms and intermolecular communications (Kasahara, Fukuda, & Nakamura, 2014).

Mécanisme D'action

Target of Action

The compound Cc1ccnc(Cl)c1C(F)(F)F, also known as CTEP , primarily targets the metabotropic glutamate receptor subtype mGluR5 . This receptor plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception.

Mode of Action

CTEP acts as a selective allosteric antagonist of mGluR5 . It binds to the receptor with nanomolar affinity and exhibits over 1000 times selectivity over all other receptor targets tested . This binding inhibits the activation of mGluR5, thereby modulating the receptor’s function and influencing the physiological processes it controls.

Pharmacokinetics

CTEP has been found to have high oral bioavailability and a long duration of action . It remains active for up to 18 hours after a single dose , making it a potent mGluR5 antagonist with improved properties over older antagonists.

Propriétés

IUPAC Name |

2-chloro-4-methyl-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJLXZAGEBEQCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)

![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)

![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2379561.png)

![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)

![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)